N-[(E)-benzylideneamino]-1-ethyl-2-methylbenzimidazole-5-carboxamide
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Description
1-ethyl-2-methyl-N-[(phenylmethylene)amino]-5-benzimidazolecarboxamide is a member of benzimidazoles.
Properties
Molecular Formula |
C18H18N4O |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-1-ethyl-2-methylbenzimidazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O/c1-3-22-13(2)20-16-11-15(9-10-17(16)22)18(23)21-19-12-14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,21,23)/b19-12+ |
InChI Key |
XKHSWYNYZXJJHD-XDHOZWIPSA-N |
Isomeric SMILES |
CCN1C(=NC2=C1C=CC(=C2)C(=O)N/N=C/C3=CC=CC=C3)C |
SMILES |
CCN1C(=NC2=C1C=CC(=C2)C(=O)NN=CC3=CC=CC=C3)C |
Canonical SMILES |
CCN1C(=NC2=C1C=CC(=C2)C(=O)NN=CC3=CC=CC=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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